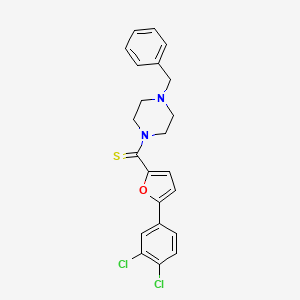

(4-Benzylpiperazin-1-yl)(5-(3,4-dichlorophenyl)furan-2-yl)methanethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

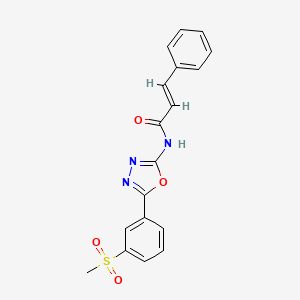

The compound is a complex organic molecule that contains a benzylpiperazine moiety and a dichlorophenyl furan moiety. Benzylpiperazine derivatives are known to have various biological activities, including antimicrobial activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have been synthesized by the reductive amination of precursor compounds with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications

Synthesis and Chemical Reactions

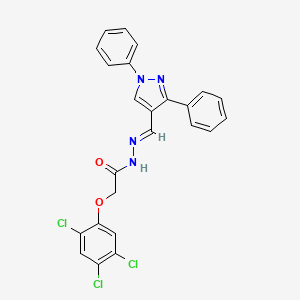

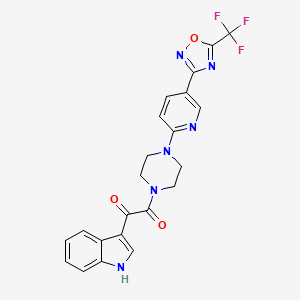

A range of studies have explored the synthesis and chemical reactions involving furan derivatives and related compounds. For example, furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement, yielding corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives in good yields with high selectivity in short reaction times, highlighting their utility in synthesizing complex heterocyclic structures (Reddy et al., 2012). Furthermore, microwave-assisted synthesis methods have been developed for novel pyrazoline derivatives, demonstrating improved yields, environmental friendliness, and reduced reaction times compared to conventional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activity, indicating their potential in medicinal chemistry (Ravula et al., 2016).

Biological Evaluation and Potential Therapeutic Effects

Several studies have synthesized and evaluated the biological activity of furan and piperazine derivatives. For instance, novel triazole derivatives designed and synthesized as potent inhibitors for human dihydroorotate dehydrogenase showed significant potency, providing a foundation for future optimization of triazole-based inhibitors (Gong et al., 2017). Additionally, the synthesis of furobenzothiazepines has been explored, with some derivatives displaying anti-inflammatory activity similar to known medications, indicating their potential for therapeutic use (Ogawa et al., 1999).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of newly synthesized compounds, including adamantan-1-yl derivatives and thiosemicarbazones, have been investigated. These studies have identified compounds with marked broad-spectrum antibacterial activities and promising anti-proliferative effects against human tumor cell lines, highlighting the potential of these chemical structures in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant antibacterial and antifungal activity . The compound’s interaction with the crystal structure of oxidoreductase proteins has been studied .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that result in its antimicrobial activity

Biochemical Pathways

The compound’s antimicrobial activity suggests it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition .

Result of Action

The compound has been found to exhibit significant antibacterial and antifungal activity . This suggests that the result of the compound’s action at the molecular and cellular level is the inhibition of bacterial and fungal growth.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[5-(3,4-dichlorophenyl)furan-2-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Cl2N2OS/c23-18-7-6-17(14-19(18)24)20-8-9-21(27-20)22(28)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZMFCNYYNPEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2479212.png)

![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride](/img/structure/B2479217.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)

![3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2479228.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)